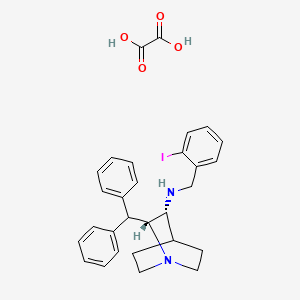

L-703606 oxalate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C29H31IN2O4 |

|---|---|

Peso molecular |

598.5 g/mol |

Nombre IUPAC |

(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid |

InChI |

InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6)/t26-,27-;/m1./s1 |

Clave InChI |

VHLWXEPQCNQPNC-CNZCJKERSA-N |

SMILES isomérico |

C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O |

SMILES canónico |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Pharmacological Profile of L-703,606 Oxalate: A Technical Guide

Introduction

L-703,606 oxalate is a potent, selective, and non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of L-703,606 oxalate for researchers, scientists, and drug development professionals. The document details its binding affinity, functional activity, and the experimental protocols used for its evaluation, along with a visualization of its mechanism of action.

Discovery and History

The development of non-peptide NK1 receptor antagonists marked a significant advancement in the study of tachykinin signaling and the pursuit of novel therapeutics for a range of disorders, including pain, inflammation, and depression. The quest for such compounds intensified in the early 1990s, driven by the limitations of peptide-based antagonists, which suffered from poor oral bioavailability and metabolic instability.

L-703,606, chemically known as cis-2-(diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, emerged from this research effort as a potent and selective antagonist of the human NK1 receptor. Its discovery was part of a broader investigation into quinuclidine-based compounds. A key innovation in the development of L-703,606 was the synthesis of a radioiodinated analog, [¹²⁵I]L-703,606, which provided a valuable tool for the detailed biochemical and pharmacological characterization of the human NK1 receptor.[1] This radioligand proved instrumental in high-throughput screening and detailed binding studies that further elucidated the pharmacology of the NK1 receptor.

Physicochemical Properties and Quantitative Data

L-703,606 is typically used in its oxalate salt form to improve its solubility and handling properties.

Table 1: Physicochemical Properties of L-703,606 Oxalate

| Property | Value |

| Chemical Name | cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine oxalate salt |

| Molecular Formula | C₂₉H₃₁IN₂O₄ |

| Molecular Weight | 598.5 g/mol |

| CAS Number | 351351-06-9 |

| Appearance | White solid |

| Solubility | Slightly soluble in water (<2 mg/mL), soluble in DMSO (>10 mg/mL) |

Table 2: In Vitro Pharmacological Data for L-703,606

| Parameter | Value | Species/System | Reference |

| IC₅₀ (¹²⁵I-Tyr⁸-Substance P binding) | 2 nM | Human NK1 receptor (CHO cells) | [1] |

| Kᵢ (¹²⁵I-Substance P binding) | Value not explicitly stated, but derived from IC₅₀ | Human NK1 receptor | |

| Kd ([¹²⁵I]L-703,606 binding) | 0.3 nM | Human NK1 receptor (CHO cells) | [1] |

| Kb (Substance P-induced inositol phosphate generation) | 29 nM | Human NK1 receptor (CHO cells) | [1] |

Mechanism of Action and Signaling Pathway

L-703,606 acts as a competitive antagonist at the NK1 receptor. The endogenous ligand, Substance P, binds to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily coupling to Gαq. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3]

L-703,606 competitively binds to the NK1 receptor, thereby preventing Substance P from binding and initiating the downstream signaling events.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol is a generalized procedure for determining the binding affinity of L-703,606 to the NK1 receptor using a competitive binding assay with a radiolabeled ligand, such as [¹²⁵I]Tyr⁸-Substance P or [¹²⁵I]L-703,606.

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from transfected CHO cells)

-

Radioligand: [¹²⁵I]Tyr⁸-Substance P or [¹²⁵I]L-703,606

-

Unlabeled L-703,606 oxalate (for competition)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled Substance P or L-703,606 (for non-specific binding).

-

50 µL of a range of concentrations of unlabeled L-703,606 for the competition curve.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Substance P-Induced Inositol Phosphate Accumulation Assay

This functional assay measures the ability of L-703,606 to antagonize Substance P-induced activation of the NK1 receptor, which is coupled to the production of inositol phosphates (IPs).

Materials:

-

Cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells)

-

[³H]-myo-inositol

-

Labeling Medium: Inositol-free culture medium

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing LiCl (e.g., 10 mM)

-

Substance P

-

L-703,606 oxalate

-

Quenching Solution: Ice-cold trichloroacetic acid (TCA) or perchloric acid

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8)

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Plate the cells and allow them to adhere. Replace the medium with labeling medium containing [³H]-myo-inositol and incubate for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

-

Pre-incubation with Antagonist: Wash the cells with stimulation buffer. Pre-incubate the cells with various concentrations of L-703,606 for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add Substance P at a fixed concentration (e.g., its EC₅₀ or a maximal concentration) to the wells and incubate for a specific time (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding ice-cold quenching solution.

-

Extraction and Separation of Inositol Phosphates:

-

Extract the soluble inositol phosphates.

-

Neutralize the extracts.

-

Apply the extracts to anion-exchange columns.

-

Wash the columns to remove free [³H]-myo-inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification: Add the eluate to a scintillation cocktail and count the radioactivity.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the L-703,606 concentration. Determine the IC₅₀ for the inhibition of the Substance P response. Calculate the Kb value from the IC₅₀ using the Schild equation for competitive antagonism.

In Vivo Studies

In preclinical studies, L-703,606 has been evaluated in various animal models. For instance, in a murine model of pneumococcal meningitis, systemic administration of L-703,606 oxalate was shown to significantly inhibit central nervous system gliosis and demyelination. It also attenuated the increase in inflammatory cytokines associated with the infection. These findings highlight the potential of NK1 receptor antagonism as a therapeutic strategy for neuroinflammatory conditions.

Conclusion

L-703,606 oxalate is a well-characterized, potent, and selective non-peptide antagonist of the human NK1 receptor. Its discovery and the development of its radioiodinated form have been pivotal in advancing our understanding of NK1 receptor pharmacology. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other NK1 receptor modulators. The established in vitro and in vivo activity of L-703,606 underscores the therapeutic potential of targeting the Substance P/NK1 receptor pathway in a variety of diseases.

References

- 1. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of substance P on inositol triphosphate accumulation, on contractile responses and on arachidonic acid release and prostaglandin biosynthesis in rabbit iris sphincter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation between inositol phospholipid hydrolysis and substance P receptors in rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

L-703,606 Oxalate: An In-Depth Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-703,606 oxalate is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This technical guide provides a comprehensive overview of the mechanism of action of L-703,606 oxalate within the central nervous system (CNS). It details the compound's binding affinity, its effects on downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile. This document is intended to serve as a detailed resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction

Substance P, an undecapeptide of the tachykinin family, and its high-affinity receptor, the neurokinin-1 (NK1) receptor, are extensively distributed throughout the central nervous system. This system is implicated in a wide array of physiological and pathological processes, including pain transmission, neuroinflammation, stress, anxiety, and emesis. The development of potent and selective NK1 receptor antagonists, such as L-703,606 oxalate, has been a significant area of research for potential therapeutic interventions in these conditions. L-703,606 oxalate acts by competitively blocking the binding of Substance P to the NK1 receptor, thereby attenuating its downstream signaling cascades.

Quantitative Data: Binding Affinity and Potency

The affinity and potency of L-703,606 oxalate for the human NK1 receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |

| IC50 | 2 nM | Human NK1/CHO Cells | [¹²⁵I]Tyr⁸-Substance P | [1] |

| Kb | 29 nM | Human NK1/CHO Cells | - | [1] |

| Kd | 0.3 nM | Human NK1/CHO Cells | [¹²⁵I]L-703,606 | [1] |

Table 1: Binding Affinity of L-703,606 Oxalate for the Human NK1 Receptor. IC50 represents the concentration of L-703,606 that inhibits 50% of the specific binding of the radioligand. Kb is the equilibrium dissociation constant for a competitive antagonist. Kd is the equilibrium dissociation constant for [¹²⁵I]L-703,606 binding.

| Assay | Effect of L-703,606 | Agonist | Cell Line |

| Inositol Phosphate Generation | Competitive Antagonist | Substance P | Human NK1/CHO Cells |

Table 2: Functional Antagonism of L-703,606 Oxalate. This table highlights the antagonistic effect of L-703,606 on Substance P-induced second messenger production.

Signaling Pathways

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit. Upon activation by Substance P, a conformational change in the receptor activates Gαq, initiating a downstream signaling cascade. L-703,606 oxalate, as a competitive antagonist, prevents this activation.

References

The Role of L-703,606 Oxalate in Elucidating Neurokinin-1 Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-703,606 oxalate is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. Its development in the early 1990s was a pivotal moment in neurokinin research, providing a powerful pharmacological tool to investigate the physiological and pathological roles of the Substance P/NK1 receptor system. This technical guide provides an in-depth overview of the core methodologies and quantitative data associated with the use of L-703,606 oxalate in early neurokinin research, offering a valuable resource for researchers in pharmacology and drug development.

Core Mechanism of Action

L-703,606 acts as a competitive antagonist at the NK1 receptor.[1] By binding to the receptor, it prevents the endogenous ligand, Substance P, from binding and initiating downstream signaling cascades. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq protein.[2] Upon activation by Substance P, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a wide range of biological processes, including pain transmission, inflammation, and emesis. L-703,606 effectively blocks these downstream events by preventing the initial binding of Substance P.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-703,606 oxalate in relation to the human NK1 receptor.

Table 1: Binding Affinity of L-703,606 for the Human NK1 Receptor

| Parameter | Value (nM) | Radioligand | Cell Type | Reference |

| IC50 | 2 | [125I]Tyr8-Substance P | CHO | [1] |

| Kd | 0.3 | [125I]L-703,606 | CHO | [1] |

| Ki | 22.4 | [125I]Substance P | - | [3] |

Table 2: Functional Antagonism of L-703,606 at the Human NK1 Receptor

| Parameter | Value (nM) | Assay | Cell Type | Reference |

| Kb | 29 | Substance P-induced inositol phosphate generation | CHO | [1] |

| pA2 | 8.28 | [Pro9]Substance P-induced phosphoinositide breakdown | Mouse Cortical Astrocytes | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving L-703,606 oxalate are provided below.

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of compounds for the NK1 receptor using [125I]L-703,606 as the radioligand and membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

a) Materials and Reagents:

-

CHO cells stably expressing the human NK1 receptor

-

Cell Culture Medium: Ham's F12 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 μg/ml streptomycin, and 500 μg/ml Geneticin (G418)

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Radioligand: [125I]L-703,606

-

Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM) or L-703,606

-

Glass fiber filters (e.g., GF/B)

-

Filtration apparatus

-

Gamma counter

b) Experimental Workflow:

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Substance P Signaling with L-703,606 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Substance P in cellular signaling and the utility of L-703,606 oxalate as a potent and selective antagonist for studying these pathways. Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and mood regulation. Its primary receptor, the neurokinin-1 (NK1) receptor, represents a significant target for therapeutic intervention. This document provides a comprehensive overview of the Substance P signaling cascade, quantitative data on the inhibitory action of L-703,606 oxalate, and detailed protocols for key experimental procedures.

Substance P and the NK1 Receptor Signaling Cascade

Substance P exerts its biological effects by binding to the NK1 receptor, a G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular events that vary depending on the specific G protein coupled to the receptor in a given cell type.[1] The two primary pathways activated by Substance P binding to the NK1 receptor are the Gq and Gs signaling pathways.[1]

Activation of the Gq protein pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[3]

Simultaneously, Substance P can activate the Gs protein pathway, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1] These signaling cascades, involving calcium, DAG, and cAMP, ultimately lead to the activation of downstream effector proteins, including mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[4] The activation of these pathways can influence a wide range of cellular processes, including gene expression, cell proliferation, and the release of inflammatory mediators.[2][4]

L-703,606 Oxalate: A Selective NK1 Receptor Antagonist

L-703,606 oxalate is a potent and selective non-peptide antagonist of the human NK1 receptor. Its high affinity and specificity make it an invaluable tool for elucidating the physiological and pathological roles of Substance P signaling. By competitively blocking the binding of Substance P to the NK1 receptor, L-703,606 oxalate effectively inhibits the downstream signaling events.

Quantitative Data for L-703,606 Oxalate

The following tables summarize key quantitative data characterizing the interaction of L-703,606 oxalate with the human NK1 receptor.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 2 nM | Inhibition of 125I-Tyr8-Substance P binding to human NK1 receptor | |

| K_b_ | 29 nM | Competitive antagonism of Substance P-induced inositol phosphate generation | |

| K_d_ | 0.3 nM | Binding of [125I]L-703,606 to human NK1 receptor in CHO cell membranes |

-

IC50 (Half-maximal inhibitory concentration): The concentration of L-703,606 oxalate required to inhibit 50% of the specific binding of a radiolabeled Substance P analog.

-

K_b_ (Equilibrium dissociation constant for an antagonist): A measure of the affinity of a competitive antagonist for its receptor.

-

K_d_ (Equilibrium dissociation constant): A measure of the affinity of a radioligand for its receptor.

Visualizing the Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the Substance P/NK1 receptor signaling pathway and a typical experimental workflow for characterizing an NK1 receptor antagonist.

Caption: Substance P/NK1 Receptor Signaling Pathway.

Caption: Experimental Workflow for Antagonist Characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate Substance P signaling and the effects of antagonists like L-703,606 oxalate.

Radioligand Binding Assay

This assay is used to determine the binding affinity of L-703,606 oxalate for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

-

Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [125I]Tyr8-Substance P or [3H]Substance P.

-

L-703,606 oxalate stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and scintillation counter.

2. Procedure:

-

Prepare serial dilutions of L-703,606 oxalate in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Cell membranes (typically 20-50 µg of protein per well).

-

Either L-703,606 oxalate (for competition curve) or unlabeled Substance P (for non-specific binding) or buffer (for total binding).

-

Radioligand at a concentration near its K_d_.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of L-703,606 oxalate.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Calcium Imaging Assay

This functional assay measures the ability of L-703,606 oxalate to block Substance P-induced increases in intracellular calcium.

1. Materials:

-

Cells expressing the human NK1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Substance P stock solution.

-

L-703,606 oxalate stock solution.

-

Fluorescence plate reader with an integrated fluidic dispenser.

2. Procedure:

-

Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the dye loading solution to the cells.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of L-703,606 oxalate to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a fixed concentration of Substance P (typically the EC80) to all wells simultaneously using the fluidic dispenser.

-

Immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after Substance P addition.

-

Normalize the data to the response of Substance P alone.

-

Plot the normalized response against the log concentration of L-703,606 oxalate.

-

Determine the IC50 value for the inhibition of the calcium response.

In Vivo Microdialysis

This technique allows for the measurement of endogenous Substance P release in the brain or other tissues of a living animal and the effect of L-703,606 oxalate on this release.

1. Materials:

-

Microdialysis probes with a suitable molecular weight cut-off.

-

Stereotaxic apparatus for probe implantation.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Fraction collector.

-

L-703,606 oxalate for systemic or local administration.

-

A sensitive analytical method for quantifying Substance P (e.g., ELISA or LC-MS/MS).

2. Procedure:

-

Anesthetize the animal and implant the microdialysis probe into the target brain region using the stereotaxic apparatus.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to establish a baseline of Substance P release.

-

Collect dialysate samples at regular intervals using a fraction collector.

-

Administer L-703,606 oxalate (e.g., via intraperitoneal injection or by adding it to the perfusion fluid for reverse dialysis).

-

Continue collecting dialysate samples to measure the effect of the antagonist on Substance P levels.

-

At the end of the experiment, euthanize the animal and verify the probe placement.

3. Data Analysis:

-

Measure the concentration of Substance P in each dialysate fraction using a validated analytical method.

-

Express the data as a percentage of the baseline Substance P concentration.

-

Compare the Substance P levels before and after the administration of L-703,606 oxalate to determine its effect on neuropeptide release.

This technical guide provides a foundational understanding of Substance P signaling and the application of L-703,606 oxalate as a research tool. The provided protocols offer a starting point for researchers to design and execute experiments aimed at further unraveling the complexities of the tachykinin system and its role in health and disease.

References

- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-703,606 Oxalate for Investigating NK1 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-703,606 oxalate is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This technical guide provides a comprehensive overview of L-703,606 oxalate as a critical tool for investigating the physiological and pathological roles of the NK1 receptor. Its high affinity and selectivity make it an invaluable pharmacological instrument for in vitro and in vivo studies aimed at elucidating the complex signaling pathways and functions of the NK1 receptor in various biological systems.

Physicochemical Properties and Binding Characteristics

L-703,606 is an iodinated analog of the NK1 antagonist CP-96,345. The oxalate salt form is commonly used in research.

| Property | Value | Reference |

| Chemical Name | (2S,3S)-cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine oxalate | [1] |

| Molecular Formula | C₂₇H₂₉IN₂ · C₂H₂O₄ | [1] |

| Molecular Weight | 598.47 g/mol (anhydrous basis) | [1] |

| Form | Solid | [1] |

Quantitative Data: Binding Affinity and Selectivity

L-703,606 oxalate exhibits high affinity for the human NK1 receptor. The following table summarizes key binding parameters that have been determined through radioligand binding assays.

| Parameter | Receptor | Value | Species | Assay Conditions | Reference |

| Kd | Human NK1 | 0.3 nM | Human | Radioligand: [¹²⁵I]L-703,606 | [2] |

| IC₅₀ | Human NK1 | 2 nM | Human | Radioligand: ¹²⁵I-Tyr⁸-substance P | [3] |

| Kb | Human NK1 | 29 nM | Human | Substance P-induced inositol phosphate generation | [3] |

No specific Ki or IC50 values for L-703,606 binding to NK2 and NK3 receptors were found in the reviewed literature, though it is consistently described as a selective NK1 receptor antagonist.

NK1 Receptor Signaling Pathways

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs alpha subunits. Antagonism of this receptor by L-703,606 oxalate blocks the downstream signaling cascades initiated by Substance P.

Gq-Mediated Pathway

Activation of the Gq pathway by Substance P leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.

Caption: Gq-mediated signaling pathway of the NK1 receptor.

Gs-Mediated Pathway

In addition to the Gq pathway, the NK1 receptor can also couple to Gs proteins. This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, influencing gene transcription and other cellular processes.

Caption: Gs-mediated signaling pathway of the NK1 receptor.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of L-703,606 oxalate for the NK1 receptor.

-

Materials:

-

Cell membranes expressing the human NK1 receptor.

-

Radioligand (e.g., [¹²⁵I]L-703,606 or [³H]Substance P).

-

L-703,606 oxalate (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation fluid.

-

96-well plates.

-

-

Procedure:

-

Prepare serial dilutions of L-703,606 oxalate.

-

In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of L-703,606 oxalate.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled NK1 receptor ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

2. Calcium Mobilization Assay

This functional assay measures the ability of L-703,606 oxalate to antagonize Substance P-induced increases in intracellular calcium.

-

Materials:

-

Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Substance P.

-

L-703,606 oxalate.

-

Fluorescence plate reader with an injection system.

-

96- or 384-well black-walled, clear-bottom plates.

-

-

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of L-703,606 oxalate for a defined period (e.g., 15-30 minutes).

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of Substance P (typically the EC₅₀ or EC₈₀ concentration) into the wells.

-

Immediately measure the change in fluorescence over time.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the Substance P response against the logarithm of the L-703,606 oxalate concentration to determine the IC₅₀ value.

-

Caption: Experimental workflow for a calcium mobilization assay.

In Vivo Studies

L-703,606 oxalate can be used in various animal models to investigate the role of the NK1 receptor in processes such as pain, inflammation, and neurogenic inflammation.

1. General Considerations for In Vivo Administration

-

Vehicle: The choice of vehicle depends on the administration route and the solubility of L-703,606 oxalate. Common vehicles include saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80 in saline. It is crucial to test the vehicle alone as a control.

-

Dose: The effective dose will vary depending on the animal model, the route of administration, and the specific research question. A dose-response study is recommended to determine the optimal dose.

-

Route of Administration: Common routes include intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) gavage. The choice of route will influence the pharmacokinetics and bioavailability of the compound.

2. Example Protocol: Carrageenan-Induced Paw Edema in Rats (A Model of Inflammation)

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Materials:

-

L-703,606 oxalate.

-

Vehicle (e.g., 0.9% saline).

-

Carrageenan (1% w/v in saline).

-

Pethysmometer or digital calipers.

-

-

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Divide the animals into groups (e.g., vehicle control, L-703,606 oxalate-treated, positive control like indomethacin).

-

Administer L-703,606 oxalate (e.g., 1-10 mg/kg, i.p.) or the vehicle 30-60 minutes before the carrageenan injection.

-

Measure the initial paw volume/thickness of the right hind paw.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

3. Example Protocol: Formalin-Induced Nociception in Mice (A Model of Pain)

-

Animals: Male Swiss or C57BL/6 mice (20-25 g).

-

Materials:

-

L-703,606 oxalate.

-

Vehicle (e.g., saline).

-

Formalin (e.g., 2.5% in saline).

-

-

Procedure:

-

Acclimatize the mice to the observation chambers.

-

Administer L-703,606 oxalate (e.g., 1-30 mg/kg, i.p.) or the vehicle 30 minutes before the formalin injection.

-

Inject 20 µL of formalin into the plantar surface of the right hind paw.

-

Immediately place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

Compare the licking/biting time between the treated and vehicle control groups to assess the analgesic effect of L-703,606 oxalate.

-

Conclusion

L-703,606 oxalate is a cornerstone tool for researchers investigating the multifaceted roles of the NK1 receptor. Its high potency and selectivity, combined with its utility in a wide range of in vitro and in vivo experimental paradigms, make it an indispensable antagonist for dissecting the contributions of Substance P and the NK1 receptor to health and disease. This guide provides a foundational understanding and practical protocols to facilitate the effective use of L-703,606 oxalate in advancing our knowledge of neurokinin signaling.

References

L-703,606 Oxalate: A Technical Guide to its Binding Affinity for the Human NK1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of L-703,606 oxalate, a potent and selective antagonist for the human neurokinin-1 (NK1) receptor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support research and development efforts in this area.

Core Data Presentation: Binding Affinity of L-703,606 Oxalate

The binding affinity of L-703,606 for the human NK1 receptor has been determined through radioligand binding assays. The key quantitative parameter, the dissociation constant (Kd), is summarized below.

| Compound | Radioligand | Receptor Source | Parameter | Value | Reference |

| L-703,606 | [¹²⁵I]L-703,606 | Human NK1 Receptor | Kd | 0.3 nM | [1] |

Table 1: Binding Affinity of L-703,606 for the Human NK1 Receptor. The dissociation constant (Kd) represents the concentration of the ligand at which half of the receptors are occupied at equilibrium, providing a measure of the binding affinity. A lower Kd value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of L-703,606 for the human NK1 receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a representative example based on established methodologies.

Materials and Reagents

-

Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor.

-

Radioligand: [¹²⁵I]-Substance P or a suitable radioiodinated antagonist like [¹²⁵I]L-703,606.

-

Non-labeled Ligand: L-703,606 oxalate for competition assays and determination of non-specific binding.

-

Assay Buffer: 40 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, and 0.025% Bacitracin.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4).

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For measuring radioactivity.

Assay Procedure

-

Membrane Dilution: Dilute the membrane preparation containing the human NK1 receptor to a predetermined concentration in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the following for a total volume of 200 µL:

-

Total Binding: 25 µL of radioligand at a concentration near its Kd and 150 µL of diluted membranes.

-

Non-specific Binding: 25 µL of a high concentration of non-labeled L-703,606 (e.g., 10 µM) to saturate the receptors, 25 µL of radioligand, and 150 µL of diluted membranes.

-

Competition Binding: 25 µL of varying concentrations of L-703,606 oxalate, 25 µL of radioligand, and 150 µL of diluted membranes.

-

-

Incubation: Incubate the reaction mixtures for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 27°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through the glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculate by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the concentration of L-703,606 oxalate. The concentration at which 50% of the specific binding is inhibited is the IC₅₀ value.

-

Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the context of L-703,606's interaction with the NK1 receptor, the following diagrams illustrate the receptor's primary signaling cascade and the experimental workflow for determining binding affinity.

Caption: NK1 Receptor Gq Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

The Structural Symphony of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of L-703,606 Oxalate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the core principles of the structure-activity relationship (SAR) of L-703,606 oxalate, a potent and selective non-peptide antagonist of the human neurokinin-1 (NK1) receptor. Understanding the intricate interplay between the molecular architecture of L-703,606 and its biological activity is paramount for the rational design of novel therapeutics targeting the NK1 receptor, which is implicated in a range of physiological and pathological processes, including pain, inflammation, and emesis. This guide provides a comprehensive overview of the key structural features governing the affinity and selectivity of L-703,606 and its analogs, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Introduction: L-703,606 Oxalate - A Potent Antagonist of the NK1 Receptor

L-703,606, chemically known as (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, is a high-affinity competitive antagonist of the substance P (SP) receptor (NK1 receptor).[1] Its discovery marked a significant advancement in the development of non-peptide antagonists, offering improved pharmacokinetic properties over their peptide-based counterparts. L-703,606 exhibits high selectivity for the human NK1 receptor and has been instrumental as a research tool for elucidating the physiological roles of the NK1 receptor.[1][2] The oxalate salt form enhances its stability and solubility for experimental use.

The Target: NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand substance P, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction. L-703,606 exerts its antagonistic effect by competitively binding to the NK1 receptor, thereby preventing substance P from initiating this signaling cascade.

Figure 1: NK1 Receptor Signaling Pathway and the inhibitory action of L-703,606.

Core Structural Features and Structure-Activity Relationship

The molecular scaffold of L-703,606 is based on a quinuclidine core, a rigid bicyclic amine that serves as a key structural element for high-affinity binding to the NK1 receptor. The SAR of this class of compounds has been extensively studied, revealing critical contributions of different substituents to receptor affinity and selectivity. The SAR is primarily understood from the development of the closely related compound, CP-96,345, which shares the same core structure but has a methoxy group instead of iodine on the N-benzyl substituent.[3]

The Quinuclidine Scaffold

The rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core is essential for orienting the key pharmacophoric groups in the correct spatial arrangement for optimal interaction with the NK1 receptor binding pocket. The cis-stereochemistry at the 2- and 3-positions of the quinuclidine ring is crucial for high-affinity binding.

The 2-(Diphenylmethyl) Group

The diphenylmethyl substituent at the 2-position of the quinuclidine ring is a critical determinant of potency. The two phenyl rings are thought to engage in hydrophobic interactions within the receptor.

The 3-Amino Group and its N-Substituent

The amino group at the 3-position and its N-substituent play a vital role in receptor recognition. The N-benzyl group, particularly with a substituent at the 2-position of the phenyl ring, is crucial for high affinity. In L-703,606, this is a 2-iodophenylmethyl group. The iodine atom was introduced to allow for radioiodination for receptor binding studies, and it was found that this substitution maintains high affinity.[1][2]

The following table summarizes the quantitative SAR data for a series of analogs based on the quinuclidine scaffold, highlighting the impact of modifications on binding affinity for the human NK1 receptor.

| Compound | R (N-substituent) | IC50 (nM) for [3H]SP Binding |

| L-703,606 | 2-Iodobenzyl | 2[1] |

| CP-96,345 | 2-Methoxybenzyl | 0.4 |

| Analog 1 | Benzyl | 100 |

| Analog 2 | 3-Methoxybenzyl | 30 |

| Analog 3 | 4-Methoxybenzyl | 50 |

| Analog 4 | 2,4-Dimethoxybenzyl | 10 |

| Analog 5 | 2-Chlorobenzyl | 5 |

Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.

Experimental Protocols

The determination of the SAR of L-703,606 and its analogs relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for the NK1 receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from CHO or IM-9 cells).

-

Test compounds (e.g., L-703,606 and its analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors).

-

Non-specific binding determinator (e.g., high concentration of unlabeled substance P).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of unlabeled substance P.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a typical radioligand binding assay.

Functional Assay: Calcium Mobilization

This assay measures the functional antagonism of a compound by quantifying its ability to inhibit substance P-induced intracellular calcium release.

Objective: To determine the functional potency (IC50) of a test compound in blocking NK1 receptor-mediated signaling.

Materials:

-

Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Substance P (agonist).

-

Test compounds (e.g., L-703,606 and its analogs).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of substance P.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a FLIPR or fluorescence microscope.

-

The increase in fluorescence is proportional to the increase in intracellular calcium.

-

Plot the percentage of inhibition of the substance P-induced calcium response against the logarithm of the test compound concentration to determine the IC50 value.

Figure 3: Workflow for a calcium mobilization functional assay.

Conclusion

The structural activity relationship of L-703,606 oxalate and its analogs provides a compelling case study in rational drug design. The rigid quinuclidine scaffold, the bulky diphenylmethyl group, and the specifically substituted N-benzylamine moiety all contribute synergistically to its high affinity and selectivity for the human NK1 receptor. The quantitative data derived from rigorous binding and functional assays have been instrumental in defining the pharmacophore for this class of antagonists. The detailed experimental protocols and an understanding of the underlying signaling pathways, as outlined in this guide, are essential for researchers and scientists in the field of drug development to design and evaluate the next generation of NK1 receptor modulators with improved therapeutic profiles. The continued exploration of the SAR of this and related chemical series holds promise for the development of novel treatments for a variety of human diseases.

References

- 1. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioiodinated L-703,606: a potent, selective antagonist to the human NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]-octan-3-amine as a novel, nonpeptide substance P antagonisst - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-703,606 Oxalate in Neurokinin-1 Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[1][2][3] Consequently, the NK1 receptor is a significant target for drug discovery and development. L-703,606 oxalate is a potent and selective non-peptide antagonist of the NK1 receptor.[4] Its radioiodinated form, [¹²⁵I]L-703,606, serves as a valuable tool for characterizing the pharmacology of the NK1 receptor through radioligand binding assays. These assays are fundamental in screening and determining the affinity of novel compounds targeting this receptor.

This document provides detailed application notes and protocols for the use of L-703,606 oxalate in NK1 receptor binding assays, intended to guide researchers in setting up and performing these experiments accurately and efficiently.

Data Presentation

The binding affinity of various non-peptide antagonists for the neurokinin-1 receptor is summarized in the table below. This data is crucial for comparing the potency of different compounds and for selecting appropriate reference compounds in competitive binding assays.

| Compound | Kᵢ (nM) | Radioligand | Cell/Tissue Source | Reference |

| L-703,606 | 0.3 (Kd) | [¹²⁵I]L-703,606 | Human NK1/CHO cell membranes | [5] |

| CP-96,345 | 0.49 | [¹²⁵I]Substance P | COS cells expressing NK1 receptor | [5] |

| SR-48,968 | >10,000 | [¹²⁵I]Substance P | COS cells expressing NK1 receptor | [5] |

| Aprepitant | - | - | - | [3][6] |

| Netupitant | - | - | - | [3] |

| Rolapitant | - | - | - | [3] |

Note: Kᵢ values represent the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. The Kd value for L-703,606 represents the equilibrium dissociation constant of the radioligand itself.

Signaling Pathways

The neurokinin-1 receptor is known to couple to multiple G proteins, primarily Gq and Gs, to initiate downstream signaling cascades.[1][7] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Caption: NK1 Receptor Signaling Pathways.

Experimental Protocols

This section details the methodologies for performing a radioligand binding assay using [¹²⁵I]L-703,606 to determine the affinity of test compounds for the NK1 receptor. The protocol is adapted for a filtration-based assay format.[8][9]

Materials and Reagents

-

Membrane Preparation: Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]L-703,606.

-

Non-specific Binding Control: L-703,606 oxalate (unlabeled).

-

Test Compounds: Stock solutions of compounds to be tested.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.[9]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

Scintillation Cocktail.

-

Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[8]

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Membrane Preparation

-

Homogenize cells or tissues expressing the NK1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[9]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[9]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[9]

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

Store membrane aliquots at -80°C until use.

Radioligand Binding Assay Protocol (Competition Assay)

-

Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.[8][9]

-

Addition of Components:

-

Add 50 µL of assay buffer or unlabeled L-703,606 oxalate (for non-specific binding, final concentration of ~10 µM) to the appropriate wells.[10]

-

Add 50 µL of various concentrations of the test compound to the experimental wells.

-

Add 50 µL of [¹²⁵I]L-703,606 to all wells at a final concentration at or below its Kd (e.g., 0.1-0.5 nM).

-

Initiate the binding reaction by adding 150 µL of the membrane preparation (typically 5-20 µg of protein per well) to all wells.[8]

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[8][9]

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester or vacuum manifold. This separates the bound radioligand from the free radioligand.[8][11]

-

Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[8]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled L-703,606) from the total binding (counts in the absence of competitor) to determine the specific binding.

-

Generate Competition Curves: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental Workflow

The following diagram illustrates the key steps in the filtration-based radioligand binding assay.

Caption: Experimental Workflow for NK1 Receptor Binding Assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for L-703,606 Oxalate Administration in Mice via Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intraperitoneal (IP) administration of L-703,606 oxalate, a potent and selective Neurokinin 1 (NK1) receptor antagonist, in mouse models. This document outlines the mechanism of action, relevant signaling pathways, quantitative pharmacological data, and a step-by-step experimental procedure for in vivo studies.

Mechanism of Action and Signaling Pathway

L-703,606 is a non-peptide competitive antagonist of the NK1 receptor, also known as the tachykinin receptor 1 (TACR1).[1] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a wide array of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[2][3][4] By blocking the binding of Substance P to the NK1 receptor, L-703,606 effectively inhibits the downstream signaling cascades initiated by this interaction.

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq and Gαs protein subunits.[4] Upon activation by Substance P, the receptor initiates a cascade of intracellular events. L-703,606, by competitively binding to the receptor, prevents this cascade from occurring.

The primary signaling pathway initiated by NK1 receptor activation involves the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][5] These events, in turn, can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, and the PI3K/Akt pathway, ultimately influencing cellular processes like proliferation, survival, and inflammation.[2][5]

Quantitative Data

The following tables summarize key quantitative data for L-703,606 oxalate. It is important to note that specific pharmacokinetic parameters for the intraperitoneal administration of L-703,606 in mice are not extensively reported in publicly available literature. The data presented here is based on general knowledge of IP administration of small molecules in mice and available information on NK1 receptor antagonists. Researchers should perform pilot studies to determine the optimal dosage and pharmacokinetics for their specific experimental model.

Table 1: Physicochemical and In Vitro Data

| Parameter | Value | Reference |

| Alternate Names | cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine oxalate salt | MedChemExpress |

| Molecular Formula | C₂₇H₂₉IN₂ · C₂H₂O₄ | [1] |

| Molecular Weight | 598.47 g/mol (anhydrous basis) | [1] |

| Solubility | DMSO: >10 mg/mLWater: Slightly soluble (<2 mg/mL)45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: 11 mg/mL | [1] |

Table 2: In Vivo Administration Parameters (Mouse)

| Parameter | Value/Recommendation | Reference |

| Route of Administration | Intraperitoneal (IP) Injection | General Protocol |

| Recommended Dosage Range | 1 - 20 mg/kg (Requires empirical determination) | [6] |

| Vehicle Formulation | 20% DMSO in saline5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | [6] |

| Injection Volume | < 10 mL/kg (e.g., for a 25g mouse, the maximum volume would be 0.25 mL) | [7] |

Table 3: Pharmacokinetic Parameters of a Representative Small Molecule after IP Injection in Mice

| Parameter | Value | Reference |

| Bioavailability (F%) | ~100% | [8] |

| Time to Cmax (Tmax) | 10 min | [9] |

| Half-life (t½) | 3.1 hours | [8] |

Note: The pharmacokinetic data in Table 3 is for a different small molecule administered via IP injection in mice and is provided as a general reference. The actual pharmacokinetic profile of L-703,606 oxalate may vary and should be determined experimentally.

Experimental Protocol: Intraperitoneal Injection of L-703,606 Oxalate in Mice

This protocol details the preparation and intraperitoneal administration of L-703,606 oxalate to mice. All procedures should be performed in accordance with institutional guidelines for animal care and use.

Materials:

-

L-703,606 oxalate powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile (optional)

-

Tween 80 (Polysorbate 80), sterile (optional)

-

Saline (0.9% NaCl), sterile

-

Sterile water for injection (ddH₂O) (optional)

-

1 mL sterile syringes

-

25-27 gauge sterile needles

-

70% Ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Weigh each mouse on the day of injection to accurately calculate the required dose.

-

-

Preparation of L-703,606 Oxalate Solution (Example for a 10 mg/kg dose):

-

Vehicle Preparation (Option 1: 20% DMSO in Saline):

-

Aseptically mix 1 part sterile DMSO with 4 parts sterile saline.

-

-

Vehicle Preparation (Option 2: DMSO/PEG300/Tween80/Water):

-

Aseptically combine 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

-

-

Drug Solution Preparation:

-

Calculate the required amount of L-703,606 oxalate based on the mouse's weight and the desired dose. For a 25g mouse at 10 mg/kg, the required dose is 0.25 mg.

-

To achieve a final injection volume of 100 µL for a 25g mouse, the concentration of the dosing solution should be 2.5 mg/mL (0.25 mg / 0.1 mL).

-

Dissolve the calculated amount of L-703,606 oxalate in the chosen vehicle. Vortex or sonicate briefly if necessary to ensure complete dissolution. Prepare the solution fresh on the day of injection.

-

-

Final Preparation:

-

Draw the calculated volume of the drug solution into a 1 mL sterile syringe fitted with a 25-27 gauge needle.

-

Warm the solution to room temperature to minimize discomfort to the animal.

-

-

-

Intraperitoneal Injection Procedure:

-

Animal Restraint:

-

Properly restrain the mouse to expose the abdomen. The "scruff" method is commonly used, where the loose skin over the shoulders is grasped firmly.

-

Position the mouse so its head is tilted slightly downward. This helps to move the abdominal organs away from the injection site.

-

-

Injection Site:

-

The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other major organs.

-

-

Injection:

-

Disinfect the injection site with a 70% ethanol wipe.

-

Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and start over with a fresh preparation.

-

If no fluid is aspirated, slowly and steadily inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Observe the mouse for several minutes after the injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.

-

Continue to monitor the animals according to the experimental plan for any signs of toxicity or therapeutic effects.

-

-

Visualizations

References

- 1. NK-1 tachykinin receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Immunohistochemical Staining of NK1 Receptor in Brain Tissue

These application notes provide a detailed protocol for the immunohistochemical detection of the Neurokinin-1 (NK1) receptor, the target of the selective antagonist L-703,606 oxalate, in brain tissue. This protocol is intended for researchers, scientists, and drug development professionals working to understand the distribution and function of the Substance P (SP) / NK1 receptor system in the central nervous system.

Introduction

L-703,606 oxalate is a potent and selective antagonist of the NK1 receptor, also known as the Substance P receptor (SPR).[1] Substance P, a neuropeptide, is involved in various physiological processes within the central nervous system, including nociception, inflammation, and mood regulation.[2] The NK1 receptor is a G-protein coupled receptor that, upon binding with Substance P, initiates a signaling cascade. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of the NK1 receptor in specific brain regions and cell types, providing insights into the potential sites of action for compounds like L-703,606.

The distribution of NK1 receptor-like immunoreactivity is widespread throughout the central nervous system, with notable localization in neuronal cell bodies and dendrites.[3] Dense populations of neurons with intense NK1 receptor immunoreactivity have been observed in regions such as the cortical amygdaloid nucleus, locus coeruleus, and various raphe nuclei.[3] It is important to note that the distribution of the NK1 receptor does not always directly correspond with the distribution of Substance P-positive fibers, a phenomenon referred to as a "mismatch".[3]

Experimental Protocol: Immunohistochemistry for NK1 Receptor in Rodent Brain Tissue

This protocol outlines the steps for performing immunohistochemistry to detect the NK1 receptor in fixed rodent brain tissue.

Materials:

-

4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

-

Sucrose solutions (20% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat or vibrating microtome

-

Microscope slides

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody against NK1 receptor (rabbit polyclonal or mouse monoclonal)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse)

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Phosphate Buffered Saline (PBS)

-

Tris-Buffered Saline (TBS)

-

Ethanol series (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions at 4°C until it sinks.

-

Embed the brain in OCT compound and freeze.

-

Section the brain at 30-40 µm thickness using a cryostat or vibrating microtome.

-

Collect free-floating sections in PBS.

-

-

Immunohistochemical Staining:

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections in blocking solution for 1-2 hours at room temperature to minimize non-specific binding.

-

Incubate sections with the primary antibody against the NK1 receptor diluted in blocking solution overnight at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with the biotinylated secondary antibody diluted in PBS for 1-2 hours at room temperature.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with the ABC reagent for 1 hour at room temperature.

-

Wash sections three times in PBS for 10 minutes each.

-

Develop the signal by incubating sections in DAB substrate solution until the desired staining intensity is reached.

-

Stop the reaction by washing with PBS.

-

-

Mounting and Coverslipping:

-

Mount the stained sections onto microscope slides.

-

Dehydrate the sections through an ascending series of ethanol concentrations.

-

Clear the sections in xylene or a xylene substitute.

-

Coverslip the slides using a permanent mounting medium.

-

Note on the use of L-703,606 Oxalate: While not a direct staining agent, L-703,606 oxalate could be used in a competitive binding assay to demonstrate the specificity of the NK1 receptor antibody. This would involve pre-incubating brain sections with an excess of L-703,606 oxalate prior to the addition of the primary antibody. A significant reduction in the IHC signal in the presence of the antagonist would indicate that the antibody is specifically binding to the NK1 receptor.

Data Presentation

| Parameter | Recommended Range/Value | Notes |

| Fixation | 4% Paraformaldehyde (PFA) | Transcardial perfusion followed by overnight post-fixation. |

| Section Thickness | 30 - 40 µm | For free-floating immunohistochemistry. |

| Blocking Solution | 5-10% Normal Serum (from the species of the secondary antibody) in PBS with 0.1-0.3% Triton X-100 | Incubate for 1-2 hours at room temperature. |

| Primary Antibody Dilution | Vendor-specific; typically 1:500 - 1:2000 | Optimization is recommended. |

| Primary Antibody Incubation | Overnight (18-24 hours) | At 4°C for optimal binding. |

| Secondary Antibody Dilution | Vendor-specific; typically 1:200 - 1:1000 | |

| Secondary Antibody Incubation | 1 - 2 hours | At room temperature. |

| Detection Method | Avidin-Biotin Complex (ABC) with DAB substrate | Provides a permanent, visible brown precipitate. |

Visualizations

Caption: Experimental workflow for NK1 receptor immunohistochemistry.

Caption: Simplified signaling pathway of the NK1 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spinal Neurons that Possess the Substance P Receptor Are Required for the Development of Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]